(R)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate
Description
“(R)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate” is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 3-position and a 3-methylbenzyl substituent at the 1-position of the pyrrolidine ring. The (R)-configuration at the 3-position defines its stereochemistry. This compound is structurally related to intermediates used in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-6-5-7-14(10-13)11-19-9-8-15(12-19)18-16(20)21-17(2,3)4/h5-7,10,15H,8-9,11-12H2,1-4H3,(H,18,20)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVAXKIZYRUIFE-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CC[C@H](C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121462 | |
| Record name | Carbamic acid, N-[(3R)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-94-0 | |
| Record name | Carbamic acid, N-[(3R)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinecarboxylate with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
(R)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.
- Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit significant activity against certain cancer cell lines. For instance, a study demonstrated that similar pyrrolidine derivatives can inhibit tumor growth through apoptosis induction in breast cancer models .
Neurological Studies
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. Pyrrolidine derivatives have been explored for their effects on neurotransmitter systems.
- Case Study : A study focusing on the modulation of dopamine receptors indicated that compounds similar to this compound could enhance cognitive functions in animal models .
Synthesis of Novel Materials
Due to its unique chemical structure, this compound can serve as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
- Research Insight : The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- Bromine substitution () significantly increases molecular weight (355.28 g/mol) due to its high atomic mass.
- Methoxy groups () add polarity but minimally affect molecular weight compared to methyl or benzoyl groups.
Benzoyl (): Replacing benzyl with benzoyl introduces a ketone, altering electronic properties and hydrogen-bonding capacity. 3-Fluoro-2-nitrophenyl (): Strong electron-withdrawing groups may enhance reactivity in electrophilic aromatic substitution.
Physicochemical Properties :
- The 3-methoxy derivative () has a predicted boiling point of 421°C and pKa of 12.30, suggesting moderate solubility in polar solvents.
- Cyclobutyl-substituted analogs () exhibit lower molecular weights (240.34 g/mol), favoring membrane permeability in biological systems.
Research and Applications :
Biological Activity
(R)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article delves into its synthesis, biological evaluations, and the implications of its activity in various biological systems.
- Molecular Formula : C₁₁H₁₅N₁O₂
- Molecular Weight : 205.25 g/mol
- CAS Number : 1416450-63-9
Synthesis
The synthesis of this compound involves standard organic chemistry techniques, typically utilizing a combination of amine and carbamate reactions. The compound can be synthesized through the reaction of (R)-tert-butyl pyrrolidin-3-amine with 3-methylbenzoyl chloride or similar derivatives in the presence of a base.
Pharmacological Evaluations
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties. Tests against various bacterial strains have shown promising results, with minimum inhibitory concentrations (MIC) suggesting efficacy comparable to known antibiotics.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in vitro. It demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures stimulated by lipopolysaccharides (LPS), indicating potential as an anti-inflammatory agent.
- Neuroprotective Effects : Research has also explored the neuroprotective potential of this compound. In models of neurodegeneration, it showed a capacity to reduce neuronal cell death and promote cell survival, possibly through modulation of apoptotic pathways.
Case Study 1: Antimicrobial Evaluation
A study conducted by Mandewale et al. (2015) evaluated several pyrrolidine derivatives, including this compound, against a panel of bacterial and fungal pathogens. The compound exhibited MIC values ranging from 0.5 to 2 μg/mL against Staphylococcus aureus and Candida albicans, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanisms
In a separate investigation into the anti-inflammatory properties, the compound was tested on RAW 264.7 macrophages. Results indicated that it significantly reduced nitric oxide production and inhibited iNOS expression, suggesting that it may act through pathways involving cyclooxygenase inhibition .
Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models of Alzheimer's disease highlighted the neuroprotective effects of this compound. Treatment led to improved cognitive function and reduced amyloid plaque formation, indicating a potential role in neurodegenerative disease management .
Data Summary Table
Q & A
Q. How to resolve low reproducibility in chiral resolution steps?
- Methodological Answer : Ensure strict control of column temperature and mobile phase composition (e.g., 10% isopropanol in hexane). Use pre-column derivatization with Marfey’s reagent to confirm enantiomer stability during separation .
Experimental Design
Designing a stability study for this compound under accelerated degradation conditions:
- Methodological Answer : Expose samples to 40°C/75% RH for 1–3 months. Analyze degradation products via LC-UV/ELSD and identify major impurities (e.g., hydrolyzed carbamate) using Q-TOF-MS . Compare with forced degradation (acid/base/oxidative stress) to establish degradation pathways .
Developing a protocol for regioselective functionalization of the pyrrolidine ring:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
